molecular formula C10H20 B166815 trans-5-Decene CAS No. 7433-56-9

trans-5-Decene

Cat. No.: B166815
CAS No.: 7433-56-9
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-MDZDMXLPSA-N
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Description

trans-5-Decene is an organic compound classified as an alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in a ten-carbon chain. Its molecular formula is C10H20, and it is known for its clear, colorless to slightly yellow liquid appearance. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

It has been used to characterize the effect of cyclization and size on the stability of Criegee intermediates formed in ozonolysis . This suggests that Trans-5-Decene may interact with certain enzymes and proteins involved in this process.

Molecular Mechanism

It is known to participate in the formation of Criegee intermediates in ozonolysis , but the details of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-5-Decene can be synthesized through the reduction of 5-decyne using sodium or lithium metal in liquid ammonia. This method is complementary to the Lindlar reduction, which produces trans rather than cis alkenes .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of decane. This process involves the removal of hydrogen atoms from decane, resulting in the formation of the double bond characteristic of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Various oxygenated compounds such as alcohols, ketones, and carboxylic acids

    Reduction: Decane

    Substitution: Dihaloalkanes (e.g., 5,6-dibromodecane)

Scientific Research Applications

trans-5-Decene has been utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • trans-4-Octene
  • trans-3-Octene
  • trans-2-Heptene
  • cis-Cyclooctene

Comparison: trans-5-Decene is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. Compared to other alkenes like trans-4-Octene and trans-3-Octene, this compound has a longer carbon chain, which can affect its physical properties and industrial applications .

Biological Activity

Trans-5-decene, a linear alkene with the molecular formula C10_{10}H20_{20}, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its structure as an alkene, which influences its reactivity and biological interactions. It is a colorless liquid at room temperature and has a boiling point of approximately 174 °C. The compound's structural features contribute to its diverse biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 1.0 µg/mL against Micrococcus luteus, showcasing its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

BacteriaMIC (µg/mL)
Micrococcus luteus1.0
Bacillus subtilis200
Staphylococcus aureus200

This table summarizes the MIC values for this compound against selected bacterial strains, indicating its potential utility in antibiotic development.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. A study involving essential oils containing this compound assessed its ability to scavenge DPPH radicals, a common method for evaluating antioxidant activity. The results indicated that this compound contributes to the overall antioxidant capacity of the essential oils tested .

Structure-Activity Relationship

The biological activity of alkenes like this compound is often influenced by their stereochemistry. The cis-trans isomerism can significantly affect their chemical behavior and biological interactions. Research has shown that the structural configuration plays a crucial role in determining the compound's efficacy in various biological processes .

Table 2: Properties of cis-trans Isomers

IsomerBiological ActivityNotes
This compoundModerate antimicrobialEffective against specific bacteria
Cis-5-deceneLow antimicrobialLess effective than trans form

This table illustrates the differences in biological activity between cis and trans forms of decenes, emphasizing the importance of stereochemistry in their applications.

Case Studies

  • Antibiotic Development : A case study focused on the synthesis of bicyclic structures derived from this compound demonstrated its potential as a scaffold for novel antibiotic compounds. The research emphasized the importance of exploring natural products containing similar frameworks to combat antibiotic resistance .
  • Environmental Impact : Another study investigated the role of this compound as an environmental pollutant and its degradation pathways. Understanding these pathways is crucial for assessing the ecological risks associated with its use in industrial applications .

Properties

IUPAC Name

(E)-dec-5-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID30873229
Record name (E)-5-Decene
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Molecular Weight

140.27 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name trans-5-Decene
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CAS No.

7433-56-9, 7433-78-5
Record name (5E)-5-Decene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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